4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde
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Overview
Description
4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol . This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with 4-methyl-benzenesulfonylhydrazine under controlled conditions . The reaction is usually carried out in solvents such as acetone, ethyl acetate (EtOAc), or ethanol (EtOH) to achieve good yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydrazones or imines.
Scientific Research Applications
4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the development of sensors for detecting heavy metal ions, such as lead (Pb2+).
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the detection of heavy metal ions, the compound forms complexes with the metal ions, which can be detected electrochemically . The aldehyde group plays a crucial role in these interactions, facilitating the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the methyl group at the 4-position.
4-Methylbenzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-Methyl-2-oxo-1,3-dioxaindane-5-carbaldehyde: A structural isomer with similar functional groups.
Uniqueness
4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the aldehyde group at the 5-position allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
4-methyl-2-oxo-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-6(4-10)2-3-7-8(5)13-9(11)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTGUYPBQQPPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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